3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
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Overview
Description
3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate is an organic compound with the molecular formula C24H19NO2 and a molecular weight of 353.425 g/mol . This compound is part of the quinolinecarboxylate family, known for its diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate typically involves the esterification of 8-methyl-2-phenyl-4-quinolinecarboxylic acid with 3-methylphenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed:
Oxidation: Quinolinecarboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinolinecarboxylates.
Scientific Research Applications
3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting cellular processes in cancer cells .
Comparison with Similar Compounds
- 2-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
- 4-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
- 3-Methylphenyl 6-methyl-2-phenyl-4-quinolinecarboxylate
Uniqueness: 3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
CAS No. |
355421-35-1 |
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Molecular Formula |
C24H19NO2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(3-methylphenyl) 8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H19NO2/c1-16-8-6-12-19(14-16)27-24(26)21-15-22(18-10-4-3-5-11-18)25-23-17(2)9-7-13-20(21)23/h3-15H,1-2H3 |
InChI Key |
MMQZHDFEBNLDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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